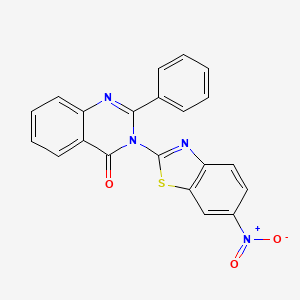

3-(6-Nitro-1,3-benzothiazol-2-yl)-2-phenylquinazolin-4(3H)-one

Description

Systematic Nomenclature and Structural Identification

The compound’s IUPAC name, 3-(6-nitro-1,3-benzothiazol-2-yl)-2-phenylquinazolin-4-one , systematically describes its architecture:

- A quinazolin-4(3H)-one core (a bicyclic system comprising fused benzene and pyrimidine rings with a ketone oxygen at position 4)

- A 2-phenyl group substituting position 2 of the quinazolinone

- A 6-nitro-1,3-benzothiazol-2-yl group at position 3, introducing a sulfur-containing heterocycle with a nitro substituent at position 6.

Table 1: Fundamental Chemical Identity

| Property | Value |

|---|---|

| CAS Number | 918154-69-5 |

| Molecular Formula | C₂₁H₁₂N₄O₃S |

| Molecular Weight | 400.4 g/mol |

| Canonical SMILES | C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2C4=NC5=C(S4)C=C(C=C5)N+[O-] |

The planar quinazolinone core enables π-π stacking interactions, while the nitro group on the benzothiazole ring introduces electron-withdrawing effects that modulate solubility and reactivity. The phenyl group at position 2 contributes steric bulk, potentially influencing binding affinity in biological systems.

Historical Context of Quinazolinone-Benzothiazole Hybrid Development

The synthesis of quinazolinone-benzothiazole hybrids emerged in the early 21st century as researchers sought to merge the pharmacological profiles of both scaffolds. Quinazolinones, first isolated in 1869, gained prominence for their kinase inhibitory properties, while benzothiazoles (discovered in 1887) became known for antimicrobial and antitumor activities.

Key milestones include:

- 2010s : Development of one-pot multicomponent reactions enabling efficient fusion of heterocyclic systems.

- 2024 : A breakthrough domino reaction protocol using arenediazonium salts, nitriles, and bifunctional anilines, which streamlined the synthesis of derivatives like this compound.

This hybrid design strategy addresses historical challenges in balancing metabolic stability and target affinity, positioning such compounds as candidates for selective enzyme inhibition.

Significance in Heterocyclic Compound Research

The integration of quinazolinone and benzothiazole moieties exemplifies three key trends in heterocyclic chemistry:

- Synergistic Pharmacophore Design : Combining the kinase-targeting quinazolinone with the DNA-intercalating benzothiazole may enable dual mechanisms of action.

- Electronic Modulation : The nitro group at position 6 of the benzothiazole ring enhances electrophilicity, potentially improving interactions with nucleophilic residues in enzymatic pockets.

- Synthetic Innovation : Three-component assemblies reduce step counts compared to traditional linear syntheses, as demonstrated in the compound’s preparation via arenediazonium salt reactions.

Table 2: Comparative Analysis of Hybrid Components

| Component | Role in Hybrid | Bioactivity Contribution |

|---|---|---|

| Quinazolinone | Core scaffold | Kinase inhibition, ATP mimicry |

| Benzothiazole | Fused heterocycle | DNA intercalation, antimicrobial activity |

| Nitro group | Electronic modifier | Enhanced target binding |

Properties

CAS No. |

918154-69-5 |

|---|---|

Molecular Formula |

C21H12N4O3S |

Molecular Weight |

400.4 g/mol |

IUPAC Name |

3-(6-nitro-1,3-benzothiazol-2-yl)-2-phenylquinazolin-4-one |

InChI |

InChI=1S/C21H12N4O3S/c26-20-15-8-4-5-9-16(15)22-19(13-6-2-1-3-7-13)24(20)21-23-17-11-10-14(25(27)28)12-18(17)29-21/h1-12H |

InChI Key |

FIOZBTJTBMHFQL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2C4=NC5=C(S4)C=C(C=C5)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Nitrobenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Synthesis of 6-nitrobenzo[d]thiazol-2-amine: This intermediate is prepared by nitration of benzo[d]thiazole, followed by reduction of the nitro group to an amine.

Formation of 2-phenylquinazolin-4(3H)-one: This intermediate is synthesized by the cyclization of anthranilic acid with benzoyl chloride in the presence of a base.

Coupling Reaction: The final step involves the coupling of 6-nitrobenzo[d]thiazol-2-amine with 2-phenylquinazolin-4(3H)-one using a suitable coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(6-Nitrobenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the thiazole ring.

Oxidation: The phenyl group can be oxidized to form corresponding quinones under strong oxidizing conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

Reduction: 3-(6-Aminobenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Quinone derivatives of the phenyl group.

Scientific Research Applications

Antimicrobial Activity

One of the prominent applications of 3-(6-Nitro-1,3-benzothiazol-2-yl)-2-phenylquinazolin-4(3H)-one is its antimicrobial properties . Research indicates that derivatives of quinazolinones exhibit significant antibacterial and antifungal activities. For instance, a study demonstrated that certain synthesized derivatives showed effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as fungal pathogens like Aspergillus niger and Candida albicans .

Table 1: Antimicrobial Activity of Quinazolinone Derivatives

| Compound | Bacterial Strains Tested | Activity Observed |

|---|---|---|

| K1 | S. aureus | Effective |

| K2 | E. coli | Moderate |

| K3 | A. niger | Effective |

| K4 | C. albicans | Moderate |

Cytotoxicity and Cancer Research

The compound has also been evaluated for its cytotoxic effects against various cancer cell lines. Studies have shown that quinazolinone derivatives possess the ability to inhibit cell proliferation in cancer cells, making them potential candidates for anticancer drug development. For example, a synthesis of 6-nitro derivatives demonstrated cytotoxicity against human cancer cell lines, suggesting their role as therapeutic agents in oncology .

Case Study: Cytotoxicity Evaluation

In a specific study, several derivatives were synthesized and tested for their cytotoxic effects on breast cancer cells (MCF-7). The results indicated that compounds with specific substituents on the quinazolinone ring exhibited enhanced cytotoxicity compared to their unsubstituted counterparts .

Bronchodilatory Activity

Another notable application is in the field of respiratory medicine, where compounds like this compound have been investigated for their bronchodilatory effects . These compounds may act as phosphodiesterase inhibitors, potentially benefiting patients with asthma or chronic obstructive pulmonary disease (COPD) by relaxing bronchial smooth muscles .

Cosmetic Formulations

Beyond therapeutic applications, this compound has been explored for use in cosmetic formulations due to its potential skin benefits. Research indicates that certain quinazolinone derivatives can enhance skin hydration and provide protective effects against environmental stressors . The incorporation of such compounds into cosmetic products may improve efficacy while ensuring safety through rigorous testing protocols.

Table 2: Cosmetic Applications of Quinazolinone Derivatives

| Application Area | Benefits Observed |

|---|---|

| Skin Hydration | Enhanced moisture retention |

| Anti-aging | Potential protective effects |

| Stability | Improved formulation stability |

Future Directions and Research Opportunities

The ongoing research into this compound suggests numerous avenues for future exploration:

- Combination Therapies : Investigating the efficacy of this compound in combination with existing antibiotics or anticancer agents.

- Mechanistic Studies : Understanding the molecular mechanisms underlying its antimicrobial and cytotoxic effects.

- Formulation Development : Developing novel formulations for enhanced delivery and bioavailability in both pharmaceutical and cosmetic applications.

Mechanism of Action

The mechanism of action of 3-(6-Nitrobenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrobenzo[d]thiazole moiety is known to interact with DNA gyrase and topoisomerase enzymes, leading to the inhibition of DNA replication and cell division. Additionally, the quinazolinone core can interact with various signaling pathways, modulating cellular responses and inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The nitro group and benzothiazole ring significantly alter the compound’s properties compared to other quinazolinone derivatives. Key comparisons include:

Table 1: Physicochemical Properties of Selected Quinazolinone Derivatives

Key Observations :

- Nitro Substituents: The nitro group in compound 3i () increases melting point (248°C) compared to non-nitro derivatives (e.g., 134–178°C for other imino-substituted analogs), suggesting enhanced thermal stability due to strong intermolecular interactions .

- Benzothiazole vs.

Key Insights :

- Anticancer Potential: Benzothiazole derivatives () show promise in anticancer studies, likely due to DNA intercalation or enzyme inhibition. The nitro group in the target compound may enhance cytotoxicity via redox activation .

- Antimicrobial Activity: Nitro groups are associated with enhanced antibacterial effects in other quinazolinones (e.g., azepine derivatives in ) .

Spectroscopic and Computational Data

- IR/Raman Signatures: For 3-{[(4-methoxyphenyl)methylene]amino}-2-phenylquinazolin-4(3H)-one, the C=O stretch was observed at 1683 cm⁻¹ (IR) and 1682 cm⁻¹ (Raman), aligning with DFT calculations . The nitro group in the target compound would likely shift these peaks due to electron-withdrawing effects.

Biological Activity

3-(6-Nitro-1,3-benzothiazol-2-yl)-2-phenylquinazolin-4(3H)-one is a compound that belongs to the quinazolinone family, which has garnered attention due to its diverse biological activities. This article focuses on the biological activity of this compound, particularly its antimicrobial, anticancer, anticonvulsant, and anti-inflammatory properties, supported by case studies and research findings.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

This structure includes a quinazolinone core fused with a benzothiazole moiety, which is crucial for its biological activity. The nitro group at position 6 enhances its reactivity and potential interactions with biological targets.

1. Antimicrobial Activity

Research has demonstrated that derivatives of quinazolinone and benzothiazole exhibit significant antimicrobial properties. A study by Saravanan et al. evaluated various derivatives for their antibacterial and antifungal activities against several strains:

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Effective |

| Escherichia coli | Moderate |

| Aspergillus niger | Moderate |

The results indicated that certain brominated derivatives exhibited enhanced antibacterial activity compared to their unsubstituted counterparts, suggesting that modifications at specific positions can improve efficacy against pathogens .

2. Anticancer Activity

Quinazolinone derivatives have been extensively studied for their cytotoxic effects on cancer cell lines. In a study evaluating the cytotoxicity of various hybrids, compounds A3 and A5 showed promising results against prostate cancer (PC3), breast cancer (MCF-7), and colon cancer (HT-29) cell lines:

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| A3 | 10 | PC3 |

| A5 | 10 | MCF-7 |

| K6 | 12 | HT-29 |

These findings highlight the potential of this compound as an effective anticancer agent .

3. Anticonvulsant Activity

The anticonvulsant properties of quinazolinones have been linked to their ability to modulate neurotransmitter systems. Studies indicate that compounds with specific substitutions at the 2 and 3 positions of the quinazolinone nucleus can enhance their anticonvulsant efficacy. The presence of electronegative atoms in these positions is critical for activity .

4. Anti-inflammatory Activity

Compounds containing the benzothiazole moiety have shown anti-inflammatory effects in various models. The mechanism often involves inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation .

Case Studies

A recent study synthesized several derivatives of this compound and evaluated their biological activities:

- Cytotoxicity Testing : The synthesized compounds were tested against multiple cancer cell lines using MTT assays, revealing significant cytotoxic effects.

- Antimicrobial Testing : The derivatives were screened for their ability to inhibit bacterial growth, with some showing activity comparable to standard antibiotics .

Q & A

Q. What are common synthetic routes for preparing 3-(6-Nitro-1,3-benzothiazol-2-yl)-2-phenylquinazolin-4(3H)-one derivatives?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, derivatives can be formed by reacting 3-(4-aminophenyl)-2-phenylquinazolin-4(3H)-one with cyanuric chloride in acetone/water mixtures to introduce triazine moieties . Another approach involves refluxing intermediates like 3-[4-(4-aminobenzenesulfonyl)phenyl]-2-phenylquinazolin-4(3H)-one with aryl aldehydes (e.g., 4-nitrobenzaldehyde) in ethanol, followed by ice-water quenching and recrystallization (65% yield) . Parallel synthesizers are often used to streamline multi-step reactions .

Q. Which spectroscopic techniques are critical for characterizing this compound and its derivatives?

- Methodological Answer : Key techniques include:

- IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1720–1793 cm⁻¹, C=N at ~1587–1593 cm⁻¹, and sulfonyl groups at ~1263–1337 cm⁻¹) .

- NMR : ¹H NMR reveals aromatic proton environments (δ 7.26–8.11 ppm for benzene rings) and substituent effects. ¹³C NMR confirms carbonyl (160–164 ppm) and heterocyclic carbons .

- Mass Spectrometry : Validates molecular ion peaks and fragmentation patterns .

Q. What biological activities have been preliminarily reported for quinazolin-4(3H)-one derivatives?

- Methodological Answer : Derivatives exhibit antimicrobial, antiproliferative, and COX inhibitory activities. For instance, indazole-substituted derivatives showed moderate antiproliferative activity against cancer cell lines, while α-alkylated analogs displayed variable antibacterial effects (e.g., inhibition zones of 12–18 mm against S. aureus) . Standard assays include broth microdilution (MIC determination) and MTT assays for cytotoxicity .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in quinazolin-4(3H)-one derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (e.g., using SHELXS-97/SHELXL-97) is critical for unambiguous structural assignment. For example, N-ethylation positions in indazole derivatives were confirmed via crystallography, resolving isomeric ambiguity . Data collection with CCD area detectors (e.g., SMART APEX) and refinement with riding atom models ensure accuracy .

Q. What strategies address low yields in the synthesis of nitro-substituted benzothiazole-quinazolinone hybrids?

- Methodological Answer : Optimize reaction conditions:

- Catalysis : Use acidic/basic catalysts (e.g., triethylamine) to enhance nucleophilic substitution efficiency .

- Solvent Systems : Polar aprotic solvents (DMF, DMSO) improve solubility of nitro intermediates .

- Temperature Control : Gradual heating (e.g., reflux at 80–100°C) prevents decomposition of nitro groups .

- Purification : Column chromatography or recrystallization (ethanol/glacial acetic acid) improves purity .

Q. How do contradictory bioactivity results arise in quinazolin-4(3H)-one derivatives, and how can they be reconciled?

- Methodological Answer : Discrepancies often stem from:

- Substituent Effects : Electron-withdrawing groups (e.g., -NO₂) enhance antimicrobial activity but reduce solubility, affecting bioavailability .

- Assay Variability : Differences in microbial strains (e.g., Gram-positive vs. Gram-negative) or cell lines require standardized protocols (CLSI guidelines) .

- Stereochemistry : Enantiomeric purity (e.g., α-alkylated derivatives) impacts biological targets; chiral HPLC or asymmetric synthesis mitigates this .

Q. What computational methods support the design of quinazolinone-based chemosensors?

- Methodological Answer : For Nickel(II) detection, DFT calculations predict binding affinities between the quinazolinone core and metal ions. Experimental validation uses UV-Vis (shift in λmax) and fluorescence quenching. The Schiff base derivative 3-[(E)-(2-hydroxybenzylidene)amino]-2-phenylquinazolin-4(3H)-one showed selective Ni²⁺ detection via colorimetric changes (yellow to orange) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.